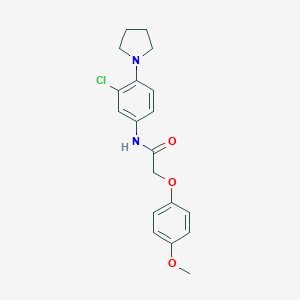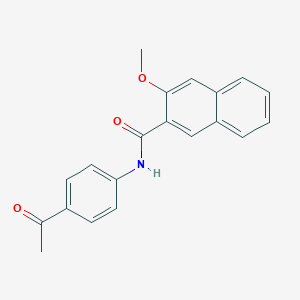
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide, also known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to study the role of EGFR in cancer and other diseases.
Mécanisme D'action
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation and survival. It has been shown to be highly selective for EGFR and does not inhibit other tyrosine kinases.
Biochemical and Physiological Effects:
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to inhibit angiogenesis and inflammation. In addition, N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide has been used to study the role of EGFR in wound healing and skin aging.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide is a highly selective and potent inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer and other diseases. However, it has some limitations, including its relatively short half-life and the need for high concentrations to achieve complete inhibition of EGFR activity.
Orientations Futures
There are many future directions for research on N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide and EGFR. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors in cancer patients. Finally, there is a need for further research on the role of EGFR in wound healing, angiogenesis, and inflammation, and the potential therapeutic applications of EGFR inhibitors in these areas.
Conclusion:
In conclusion, N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide is a valuable tool for studying the role of EGFR in cancer and other diseases. Its selective inhibition of EGFR tyrosine kinase makes it a powerful inhibitor for laboratory experiments. While it has some limitations, there are many future directions for research on N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide and EGFR, including the development of more potent inhibitors and the identification of biomarkers for predicting patient response.
Méthodes De Synthèse
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide can be synthesized using a multi-step process involving the reaction of 2-chloro-3-methylbenzoic acid with morpholine, followed by the reaction with 3-chloro-4-fluoroaniline and then with 2-methoxyaniline. The final product is obtained by treating the intermediate with acetic anhydride and sodium acetate.
Applications De Recherche Scientifique
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide is widely used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide has also been used to study the role of EGFR in wound healing, angiogenesis, and inflammation.
Propriétés
Formule moléculaire |
C19H21ClN2O3 |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-13-5-3-6-14(18(13)24-2)19(23)21-16-8-4-7-15(20)17(16)22-9-11-25-12-10-22/h3-8H,9-12H2,1-2H3,(H,21,23) |
Clé InChI |
YODBCRAAAKLLQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244330.png)
![3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244331.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244333.png)

![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide](/img/structure/B244338.png)
![2-(4-bromophenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244342.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244344.png)